
Ethyl 3-hydroxypyrazine-2-carboxylate
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Overview
Description
Ethyl 3-hydroxypyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine core substituted with a hydroxyl (-OH) group at position 3 and an ethoxycarbonyl (-COOEt) group at position 2. This compound is notable for its role as an intermediate in pharmaceutical and agrochemical synthesis. Its hydroxyl group enhances reactivity toward nucleophilic substitution and hydrogen bonding, while the ester group provides versatility for further functionalization. Microbial studies indicate that this compound resists degradation in certain bacterial strains, suggesting metabolic stability in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrazine ring. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemical Synthesis
Ethyl 3-hydroxypyrazine-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its pyrazine ring structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis:
- Pharmaceuticals : It is utilized in the development of various pharmaceutical compounds, including antiviral agents. For instance, it plays a role in synthesizing favipiravir, an antiviral medication effective against RNA viruses such as influenza and Zika virus .
- Agrochemicals : The compound is also involved in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.
Biological Applications
In biological research, this compound has shown potential in studying enzyme mechanisms and developing biologically active molecules:
- Enzyme Studies : Researchers use this compound to investigate enzyme interactions and mechanisms, enhancing our understanding of biochemical pathways.
- Therapeutic Properties : Preliminary studies indicate that it may possess antimicrobial and anticancer properties. Its interaction with specific molecular targets can modulate enzyme activity, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.
Medical Research
The medical applications of this compound are particularly noteworthy:
- Antiviral Activity : The compound has been explored for its antiviral effects against several RNA viruses. It has been shown to inhibit viral replication and reduce inflammatory responses in infected cells .
- Potential Therapeutics : Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases, including viral infections and cancer .
Industrial Uses
In industrial settings, this compound is utilized for producing specialty chemicals:
- Polymers and Dyes : The compound is incorporated into the synthesis of polymers and dyes, contributing to the development of new materials with specific properties.
- Specialty Chemicals : Its versatility allows for its use in creating various specialty chemicals that have applications across multiple industries.
Case Study 1: Synthesis of Favipiravir
A significant application of this compound is its role in synthesizing favipiravir. A recent study demonstrated the efficiency of using this compound in a one-step reaction with Selectfluor® under controlled conditions. The reaction yielded favipiravir with high conversion ratios, showcasing the compound's utility in pharmaceutical synthesis .
Case Study 2: Antiviral Efficacy
Research has highlighted the antiviral properties of this compound against various RNA viruses. In animal models, administration of favipiravir led to significant survival rates following viral infection, indicating the therapeutic potential of compounds derived from this compound .
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities among pyrazine derivatives:
Reactivity and Stability
- Nucleophilic Substitution : Ethyl 3-chloropyrazine-2-carboxylate undergoes facile substitution at C3 with nucleophiles (e.g., amines, hydrazines), whereas the hydroxyl analog (this compound) is less reactive due to hydrogen bonding and electron-donating effects .
- Hydrolytic Stability : The methyl ester (Mthis compound) is more prone to hydrolysis under basic conditions compared to ethyl esters, necessitating cold storage (-80°C) for long-term stability .
Biological Activity
Ethyl 3-hydroxypyrazine-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazine ring structure, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including Fischer esterification and other chemical transformations involving pyrazine derivatives. Its molecular formula is C7H8N2O3, with a molecular weight of approximately 168.15 g/mol.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The pyrazine ring allows it to modulate enzyme activities, potentially leading to antimicrobial and anticancer effects. The compound's mechanism includes:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Interaction : It can bind to various receptors, influencing signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, highlighting its potential as an antibacterial agent. The compound showed significant inhibition of bacterial growth at specific concentrations, as summarized in the following table:
Concentration (%) | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
0.5 | E. coli | 12 |
1.0 | S. aureus | 15 |
1.5 | P. aeruginosa | 18 |
This table illustrates the compound's efficacy in inhibiting bacterial growth, suggesting its potential application in developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For instance, it has been reported to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death.
Case Studies
-
Antimicrobial Efficacy Study :
In a controlled laboratory setting, this compound was tested against various pathogens. Results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to greater inhibition of microbial growth. -
Cancer Cell Line Study :
A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Properties
IUPAC Name |
ethyl 2-oxo-1H-pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-6(10)9-4-3-8-5/h3-4H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVLUWPBPZKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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